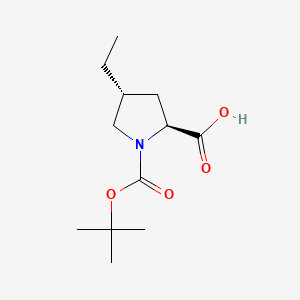

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester

Description

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester is a chiral pyrrolidine derivative featuring a bicyclic structure with a tert-butyl ester group at position 1 and an ethyl substituent at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemical configuration (2S,4R) plays a critical role in dictating its reactivity and interactions in enantioselective reactions. The tert-butyl ester group enhances steric protection of the carboxylic acid, improving stability during synthetic processes .

Properties

IUPAC Name |

(2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFBERMUUFOGBV-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation and Stereochemical Control

The pyrrolidine core of the compound is typically constructed via cyclization reactions. A common approach involves the use of 4-ethyl-L-proline as a precursor, where the ethyl group is pre-installed at the 4-position. The (2S,4R) configuration is preserved through chiral resolution or asymmetric synthesis. For instance, 4-hydroxy-L-proline —a commercially available starting material—can undergo hydroxyl-to-ethyl substitution via a two-step process:

-

Tosylate Formation : The hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride in pyridine.

-

Nucleophilic Substitution : The tosylate intermediate reacts with ethylmagnesium bromide in tetrahydrofuran (THF), yielding the 4-ethyl derivative.

This method ensures retention of stereochemistry, as demonstrated in analogous syntheses of Boc-protected proline derivatives.

Protection of the Amino Group

The nitrogen atom in the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride. This step is critical to prevent unwanted side reactions during subsequent esterification. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 20–30°C:

The Boc group enhances solubility in organic solvents and facilitates purification via silica gel chromatography.

Esterification of the Carboxylic Acid

Selective esterification of the C1 carboxylic acid is achieved using tert-butanol under Steglich conditions. Dicyclohexylcarbodiimide (DCC) and DMAP are employed to activate the carboxylic acid for nucleophilic attack by tert-butanol:

This step proceeds in THF at ambient temperature, with yields exceeding 85% after recrystallization.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalysts and Reagents

-

DMAP : Accelerates Boc protection by deprotonating the amino group.

-

DCC : Activates carboxylic acids for esterification without epimerization.

Data Tables

Table 1. Physical Properties of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester

Table 2. Typical Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | BocO, DMAP, DCM, 25°C, 12 h | 92% |

| Esterification | DCC, DMAP, t-BuOH, THF, 25°C, 4 h | 85% |

| Purification | Recrystallization (DCM/Hexane) | 95% |

Challenges and Solutions

Stereochemical Purity

The (2S,4R) configuration is prone to epimerization during esterification. To mitigate this:

Functional Group Compatibility

The tert-butyl ester is susceptible to acidic hydrolysis. Reaction work-ups must avoid aqueous acids, favoring neutral extraction with saturated NaHCO .

Industrial-Scale Synthesis

Large-scale production (e.g., by GL Biochem (Shanghai) Ltd ) adopts continuous-flow reactors to enhance heat transfer and reduce racemization. Key parameters:

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN) to introduce different functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaN3 in dimethylformamide (DMF), NaCN in ethanol.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Azides, nitriles.

Scientific Research Applications

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

Pathways: It may modulate biochemical pathways related to neurotransmission, metabolism, and cell signaling, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Differences

(2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate ()

- Key Differences :

- Substituents : Contains an azido (-N₃) group at position 4 instead of ethyl.

- Ester Groups : Methyl ester at position 2 vs. ethyl in the target compound.

- Stereochemistry : (2S,4S) configuration, contrasting with (2S,4R) in the target.

- Implications: The azido group enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation .

N-Boc-4-methylene-L-proline Methyl Ester ()

- Key Differences :

- Substituents : Methylene (-CH₂-) group at position 4 vs. ethyl.

- Protecting Group : Boc (tert-butyloxycarbonyl) at position 1 vs. tert-butyl ester.

- Ester : Methyl ester at position 2.

- The Boc group offers orthogonal deprotection conditions compared to tert-butyl esters.

Functional Group and Bioactivity Comparisons

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid ()

- Key Differences :

- Implications :

- High polarity from hydroxyl groups enhances solubility but reduces membrane permeability compared to the lipophilic tert-butyl ester in the target compound.

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester ()

- Key Differences :

- Substituents : Hydroxy (-OH) group at position 4 vs. ethyl.

- Ester Group : 4-Nitrobenzyl ester at position 1, which is electron-withdrawing and photolabile.

- Implications :

Physicochemical Property Analysis

Biological Activity

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester (CAS 924304-81-4) is a compound of significant interest in biochemical and pharmacological research. This compound belongs to a class of amino acid derivatives that have been explored for their potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacokinetics, and efficacy against various cancer cell lines.

Synthesis

The synthesis of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester involves several steps, typically starting from readily available precursors. The synthesis pathway often includes the protection of functional groups to facilitate selective reactions, followed by deprotection to yield the final product. The detailed synthetic route can be found in related literature .

Pharmacokinetics

Pharmacokinetic studies have shown that (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester demonstrates moderate exposure to brain tissue with a half-life of approximately 0.74 hours. It exhibits favorable tissue distribution characteristics, particularly in the liver and kidneys . These properties are crucial for evaluating its potential as a therapeutic agent.

Anticancer Efficacy

Recent studies have highlighted the anticancer properties of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester. In vitro evaluations have focused on its effects against several breast cancer cell lines:

| Cell Line | IC50 (µM) | Treatment Duration | Notes |

|---|---|---|---|

| MCF-7 | 15.3 | 24 hours | Moderate inhibition observed |

| SK-BR-3 | 12.8 | 72 hours | Comparable to tamoxifen and olaparib |

| MDA-MB-231 | 10.5 | 72 hours | Significant growth suppression |

| MCF-10A (Control) | >50 | 72 hours | No significant inhibition |

The compound was found to inhibit cell growth in malignant breast cancer cells while sparing non-malignant cells such as MCF-10A, indicating a selective anticancer effect .

Case Studies

- Breast Cancer Treatment : A study involving the application of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester on breast cancer cell lines demonstrated that it could suppress growth effectively compared to standard treatments like tamoxifen and olaparib. The results indicated that while the compound was less potent than these controls, it still provided a promising alternative for further development .

- Mechanism of Action : Investigations into the mechanism of action revealed that the compound may interfere with glutamine metabolism in cancer cells—a pathway crucial for their survival and proliferation. This aligns with ongoing research into amino acid analogs as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound’s stereochemistry suggests the use of chiral catalysts or enantioselective alkylation. For example, tert-butyl esters are often synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) to protect carboxylic acids. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DCM vs. THF) critically impact diastereomeric ratios. Post-synthesis, confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How is this compound characterized to verify purity and structural integrity?

- Methodology :

- Melting Point (mp) : Compare observed mp (e.g., 91–93°C for structurally similar tert-butyl esters) with literature values to assess crystallinity and purity .

- LCMS/HPLC : Use LCMS (e.g., m/z 757 [M+H]+ for analogous compounds) and HPLC retention time (e.g., 1.23 minutes under SQD-FA05 conditions) to confirm molecular weight and detect impurities .

- NMR : Analyze H and C NMR for ethyl group integration (δ 0.8–1.5 ppm) and tert-butyl signals (δ 1.2–1.4 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected LCMS adducts or NMR splitting patterns)?

- Methodology :

- Adduct Identification : For LCMS anomalies, perform high-resolution MS (HRMS) to distinguish between [M+Na]+ or [M+NH4]+ adducts.

- Dynamic NMR Effects : Variable-temperature NMR (e.g., −40°C to 25°C) can reveal conformational equilibria in pyrrolidine rings.

- Impurity Profiling : Use preparative HPLC to isolate minor peaks and re-analyze via F NMR (if fluorinated analogs are present) .

Q. What strategies optimize enantiomeric purity during scale-up synthesis?

- Methodology :

- Chiral Resolution : Employ diastereomeric salt formation (e.g., tartaric acid derivatives) or immobilized chiral stationary phases (CSPs) for HPLC purification.

- Kinetic Control : Adjust reaction time to favor the desired enantiomer; monitor via real-time circular dichroism (CD) spectroscopy.

- Crystallization : Use solvent mixtures (e.g., hexane/EtOAc) to selectively crystallize the (2S,4R)-isomer .

Q. How does the tert-butyl ester group influence stability under acidic/basic conditions in downstream reactions?

- Methodology :

- Acid Sensitivity : Test stability in TFA/DCM (e.g., 0.1% TFA, 25°C, 1h) via LCMS to monitor deprotection kinetics.

- Base Resistance : Expose to mild bases (e.g., NaHCO) and track ester hydrolysis via H NMR (loss of tert-butyl signals).

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.